

Comparative IR Spectroscopy Guide: 2-(tert-Butyl)-5-ethylindoline

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Compound of Interest

Compound Name: 2-(tert-Butyl)-5-ethylindoline

Cat. No.: B11893895

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Executive Summary & Compound Profile

2-(tert-Butyl)-5-ethylindoline is a sterically crowded, lipophilic indoline derivative often employed as a chiral scaffold or intermediate in the synthesis of GPCR modulators and kinase inhibitors. Its structural uniqueness lies in the juxtaposition of a bulky aliphatic tert-butyl group at the 2-position (adjacent to the nitrogen) and an ethyl substituent on the aromatic ring at the 5-position.

Distinguishing this compound from its regioisomers (e.g., 5-tert-butyl-2-ethylindoline or 2,5-diethylindoline) requires a nuanced analysis of the infrared fingerprint, specifically focusing on the gem-dimethyl doublet, N-H stretching morphology, and aromatic substitution patterns.

Core Structural Fragments

- Indoline Core: Fused benzene and pyrrolidine rings (2,3-dihydro-1H-indole).
- 2-Position (sp^3): tert-Butyl group (Steric bulk, high methyl density).
- 5-Position (sp^2): Ethyl group (Electron-donating alkyl).

- Amine: Secondary cyclic amine (Sterically hindered).

Theoretical Framework & Band Assignment

The IR spectrum of **2-(tert-Butyl)-5-ethylindoline** is dominated by three distinct zones. The following analysis establishes the causality between the molecular structure and the spectral bands.

Zone A: High Frequency (3500 – 2800 cm^{-1})

- N-H Stretch (3400 – 3300 cm^{-1}):
 - Prediction: A single, relatively sharp band around $3360 \pm 20 \text{ cm}^{-1}$.
 - Causality: Unlike primary amines (two bands), this secondary amine shows one band.^[1] The bulky tert-butyl group at C2 provides steric shielding, reducing intermolecular hydrogen bonding. This results in a sharper, higher-frequency peak compared to unhindered indolines.
- C-H Stretching (3000 – 2800 cm^{-1}):
 - Aromatic C-H: Weak bands $>3000 \text{ cm}^{-1}$.^{[1][2][3][4]}
 - Aliphatic C-H: Strong absorptions dominated by Methyl (CH_3) modes.
 - Differentiation: The compound possesses four methyl groups (three in t-butyl, one in ethyl) versus only two methylene groups. Expect a dominant asymmetric CH_3 stretch at $\sim 2960 \text{ cm}^{-1}$ significantly more intense than the methylene symmetric stretch.

Zone B: The Fingerprint & Gem-Dimethyl Doublet (1500 – 1300 cm^{-1})

This is the critical region for confirming the tert-butyl group.

- The tert-Butyl Doublet (1395 & 1365 cm^{-1}):
 - The gem-dimethyl group ($\text{C}(\text{CH}_3)_2$) exhibits a characteristic skeletal vibration known as the "umbrella" mode.

- Diagnostic Feature: A split band (doublet) with peaks at approximately 1395 cm^{-1} and 1365 cm^{-1} . The lower frequency band is typically stronger.
- Comparison: An ethyl group (at C5) shows a single CH_3 deformation band near 1380 cm^{-1} , which often overlaps or appears as a shoulder, but does not create the distinct doublet splitting of the t-butyl group.

Zone C: Aromatic Substitution ($900 - 800\text{ cm}^{-1}$)

The 5-ethyl substitution creates a 1,2,4-trisubstituted benzene pattern (relative to the benzene ring carbons).

- Out-of-Plane (OOP) Bending:
 - Two Adjacent Hydrogens (H6, H7): Strong band at $800-860\text{ cm}^{-1}$.
 - One Isolated Hydrogen (H4): Medium band at $860-900\text{ cm}^{-1}$.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target compound with its most likely structural isomer, 5-(tert-Butyl)-2-ethylindoline.

Table 1: Spectral Differentiation Matrix

Feature	2-(tert-Butyl)-5-ethylindoline (Target)	5-(tert-Butyl)-2-ethylindoline (Isomer)	Differentiation Logic
N-H Stretch	Sharp, $\sim 3360\text{ cm}^{-1}$ (Free/Non-bonded)	Broad, $\sim 3340\text{ cm}^{-1}$ (H-bonded)	Steric bulk of t-butyl at C2 hinders H-bonding in the target; Ethyl at C2 allows more association.
Methyl/Methylene Ratio	High Intensity CH_3 (2960 cm^{-1})	High Intensity CH_3 (2960 cm^{-1})	Difficult to distinguish solely on C-H stretch intensity (both have same formula).
Gem-Dimethyl Doublet	Distinct Doublet ($1395/1365\text{ cm}^{-1}$)	Distinct Doublet ($1395/1365\text{ cm}^{-1}$)	Both contain t-butyl; however, subtle shifts occur due to electronic environment (aliphatic C2 vs aromatic C5).
Aromatic OOP	$810\text{-}830\text{ cm}^{-1}$ (Strong)	$820\text{-}840\text{ cm}^{-1}$ (Strong)	The ethyl group (Target) is less electron-donating than t-butyl (Isomer), causing slight frequency shifts in the aromatic OOP region.
Fingerprint (1100-1300)	C-N Stretch $\sim 1250\text{ cm}^{-1}$	C-N Stretch $\sim 1250\text{ cm}^{-1}$	Key Differentiator: The skeletal vibration of the t-butyl group attached to the strained pyrrolidine ring (Target) often couples with ring modes, creating unique bands in the $1200\text{-}1100\text{ cm}^{-1}$

region absent when t-butyl is on the benzene ring.

Experimental Protocol: High-Fidelity Acquisition

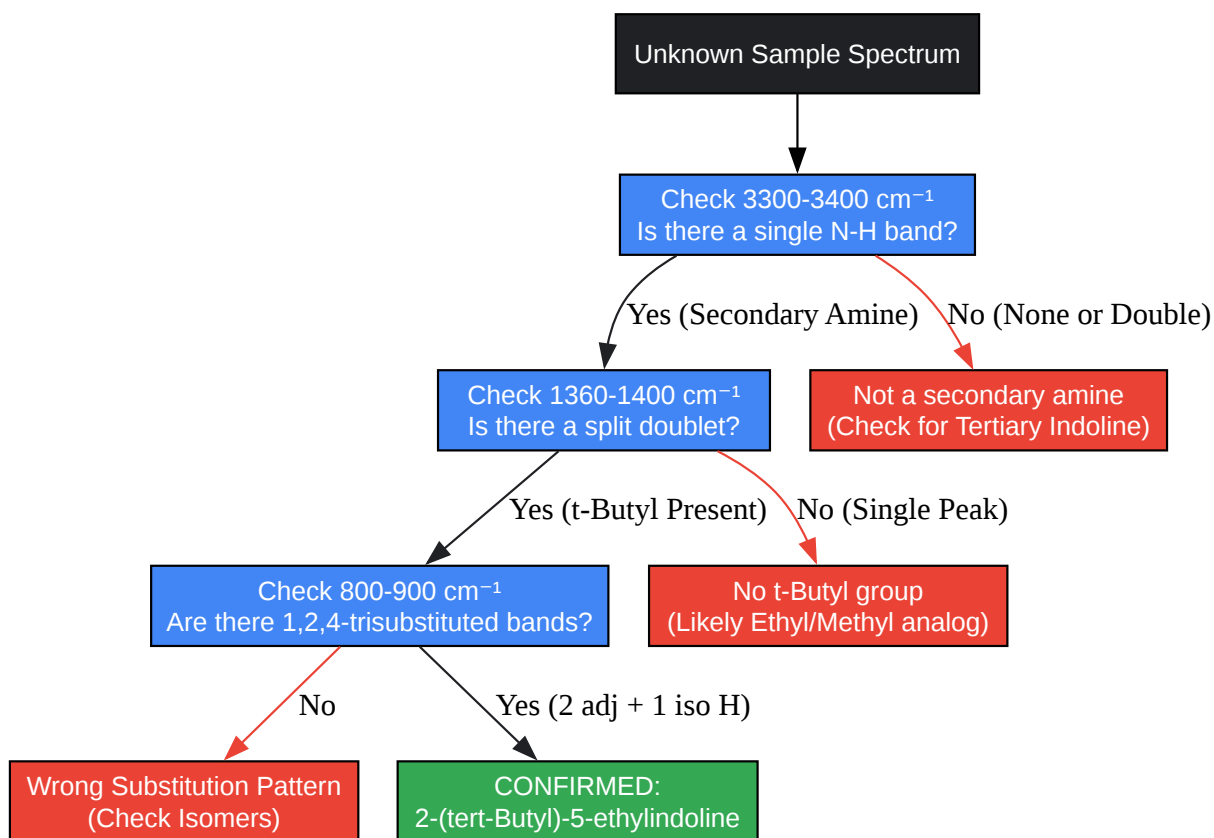
Indolines with heavy alkyl substitution are often viscous oils or low-melting solids. Standard KBr pellets may result in poor resolution due to moisture absorption or inconsistent path length.

Protocol: ATR-FTIR for Lipophilic Amines

- Instrument Setup: Use a Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.
 - Reasoning: Diamond is chemically inert to amines and allows for high pressure to ensure contact with viscous oils.
- Background Subtraction: Collect a 32-scan background of the clean crystal.
- Sample Application:
 - Apply 10-20 mg of **2-(tert-Butyl)-5-ethylindoline** directly to the crystal center.
 - Critical Step: If the sample is solid/semi-solid, apply the pressure clamp until the force gauge reads ~80-90 units (high pressure) to eliminate air gaps.
- Acquisition:
 - Resolution: 4 cm⁻¹.
 - Scans: 64 (to improve Signal-to-Noise ratio in the fingerprint region).
- Post-Processing: Apply "ATR Correction" (if available) to normalize band intensities relative to transmission spectra, especially for the high-frequency C-H stretches.

Decision Logic for Identification

The following diagram outlines the logical workflow to confirm the identity of the target compound using IR data.



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Figure 1: Spectral Decision Matrix for identifying **2-(tert-Butyl)-5-ethylindoline** based on hierarchical feature verification.

References

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